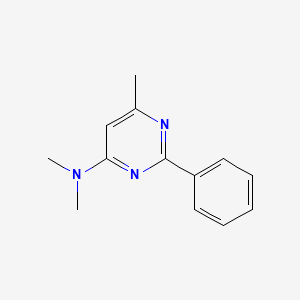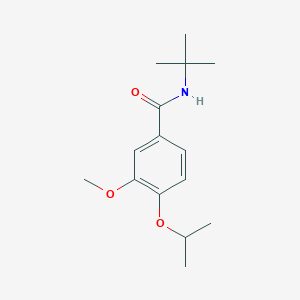
N-(tert-butyl)-4-isopropoxy-3-methoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(tert-butyl)-4-isopropoxy-3-methoxybenzamide, commonly known as IBTM, is a synthetic compound that has gained attention in the scientific community due to its potential applications in drug discovery and development. IBTM belongs to the class of benzamides, which are known for their diverse biological activities, including anti-inflammatory, analgesic, and anti-cancer properties.
Wirkmechanismus
The mechanism of action of IBTM is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and signaling pathways. IBTM has been shown to inhibit the activity of COX-2, an enzyme that plays a key role in the production of pro-inflammatory prostaglandins. It has also been shown to inhibit the activity of NF-κB, a transcription factor that regulates the expression of pro-inflammatory genes. In addition, IBTM has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a key role in regulating energy metabolism and cell growth.
Biochemical and Physiological Effects:
IBTM has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in the pathogenesis of many inflammatory diseases. IBTM has also been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy. In addition, IBTM has been shown to have analgesic properties, making it a potential candidate for pain management.
Vorteile Und Einschränkungen Für Laborexperimente
IBTM has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high purity. It has also been shown to have a variety of biological activities, making it a versatile compound for drug discovery and development. However, there are also limitations to using IBTM in lab experiments. Its mechanism of action is not fully understood, and more research is needed to elucidate its molecular targets. In addition, its potential side effects and toxicity need to be further investigated.
Zukünftige Richtungen
There are several future directions for research on IBTM. One direction is to further investigate its mechanism of action and molecular targets. This could lead to the discovery of new pathways and targets for drug development. Another direction is to investigate its potential applications in specific diseases, such as cancer and inflammatory diseases. In addition, more research is needed to investigate its potential side effects and toxicity, as well as its pharmacokinetics and pharmacodynamics. Overall, IBTM is a promising candidate for drug discovery and development, and further research is needed to fully understand its potential.
Synthesemethoden
The synthesis of IBTM involves the reaction of 4-isopropoxy-3-methoxybenzoic acid with tert-butylamine in the presence of a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-(dimethylamino)pyridine). The reaction yields IBTM as a white crystalline solid with a purity of over 98%. The synthesis method is relatively simple and can be carried out on a large scale, making IBTM a promising candidate for drug development.
Wissenschaftliche Forschungsanwendungen
IBTM has been extensively studied for its potential applications in drug discovery and development. It has been shown to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. IBTM has also been shown to have anti-cancer properties, with studies demonstrating its ability to induce apoptosis in cancer cells. In addition, IBTM has been shown to have analgesic properties, making it a potential candidate for pain management.
Eigenschaften
IUPAC Name |
N-tert-butyl-3-methoxy-4-propan-2-yloxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO3/c1-10(2)19-12-8-7-11(9-13(12)18-6)14(17)16-15(3,4)5/h7-10H,1-6H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGMKPMOWDWCUDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)C(=O)NC(C)(C)C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-fluorophenyl)-2-{[5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5887351.png)
![2-[(4-hydroxy-2-pyrimidinyl)thio]-N-(4-methylphenyl)acetamide](/img/structure/B5887362.png)
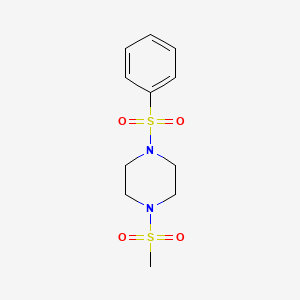
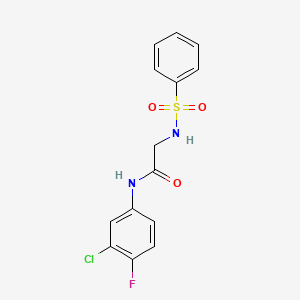
![1-(3-phenylpropyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5887396.png)

![4-chloro-2-[5-(2-methylphenyl)-1H-pyrazol-3-yl]phenol](/img/structure/B5887401.png)
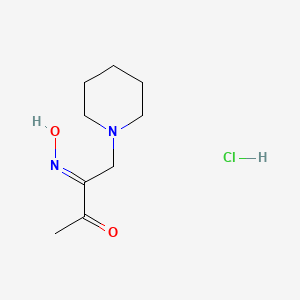
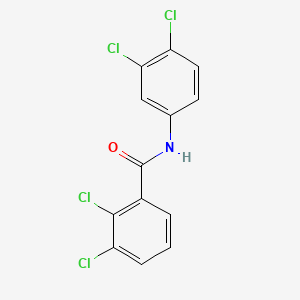
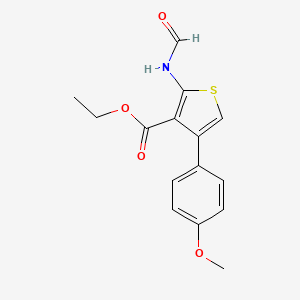
![2,2-dimethyl-N-[4-(5-methyl-1H-benzimidazol-2-yl)phenyl]propanamide](/img/structure/B5887422.png)
![N,N-dibenzyl-2-[(6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B5887441.png)
